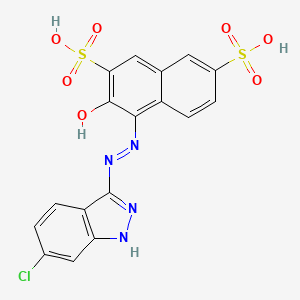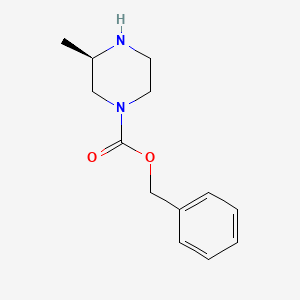![molecular formula C7H7N3O B1436699 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one CAS No. 54738-76-0](/img/structure/B1436699.png)
1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Übersicht
Beschreibung
“1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one” is a heterocyclic compound . Its IUPAC name is 1-methyl-1,4-dihydro-7H-pyrazolo[4,3-b]pyridin-7-one . The molecular weight of this compound is 149.15 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been extensively studied . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7N3O/c1-10-7-5(4-9-10)8-3-2-6(7)11/h2-4H,1H3,(H,8,11) .Physical And Chemical Properties Analysis
The compound “this compound” is a powder with a melting point of 197-200°C . It has a molecular weight of 151.17 .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is a key scaffold in the design of kinase inhibitors. It has shown versatility in interacting with kinases via multiple binding modes, proving particularly effective for hinge region binding. This scaffold is present in numerous patents and publications, indicating its broad applicability across a range of kinase targets. Its ability to form hydrogen bond donor-acceptor pairs is a common interaction among kinase inhibitors, allowing for additional interactions in the kinase pocket that enhance potency and selectivity (Wenglowsky, 2013).
Heterocyclic N-oxide Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have garnered attention for their versatility as synthetic intermediates and their biological importance. These compounds have demonstrated functionalities vital in areas such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Chemical Properties and Applications
The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been reviewed, highlighting the preparation procedures, properties, and significant activities such as spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. This review suggests areas of potential interest and investigation for unknown analogues, indicating the scaffold’s versatility and promise for further scientific exploration (Boča et al., 2011).
Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffold has shown a wide range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and as central nervous system agents. The structure-activity relationship (SAR) studies have highlighted its significance, urging medicinal chemists to further exploit this scaffold for developing potential drug candidates. This review outlines synthetic strategies and biological properties, making it a privileged heterocycle in drug discovery (Cherukupalli et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)6(11)2-3-8-7/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSLGMLCFSPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)

![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)
![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)


![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)




